molecular formula C10H14N2O2 B082432 1,4-Bis(isocyanatomethyl)cyclohexane CAS No. 10347-54-3

1,4-Bis(isocyanatomethyl)cyclohexane

Cat. No.: B082432
CAS No.: 10347-54-3
M. Wt: 194.23 g/mol
InChI Key: ROHUXHMNZLHBSF-UHFFFAOYSA-N
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Description

1,4-Bis(isocyanatomethyl)cyclohexane is a novel cycloaliphatic diisocyanate with a highly symmetrical structure. This compound is primarily used in the production of high-performance polyurethane elastomers. Its unique structure imparts superior mechanical properties, such as high elasticity, heat resistance, and non-yellowing characteristics, making it suitable for a wide range of applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(isocyanatomethyl)cyclohexane can be synthesized through the reaction of 1,4-cyclohexanedimethanol with methyl isocyanate. This reaction typically requires an inert atmosphere and the presence of a catalyst to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction is carried out in the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(isocyanatomethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Bis(isocyanatomethyl)cyclohexane involves its reactivity with various nucleophiles, such as alcohols and amines. The compound’s isocyanate groups react with hydroxyl or amine groups to form urethane or urea linkages, respectively. These reactions result in the formation of cross-linked polymer networks, which impart the material’s high-performance properties .

Properties

IUPAC Name

1,4-bis(isocyanatomethyl)cyclohexane
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InChI

InChI=1S/C10H14N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHUXHMNZLHBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN=C=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Record name 1,4-BIS(METHYLISOCYANATE)CYCLOHEXANE
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DSSTOX Substance ID

DTXSID2065046, DTXSID601031501
Record name 1,4-Bis(isocyanatomethyl)cyclohexane
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Record name Cyclohexane, 1,​4-​bis(isocyanatomethyl​)​-​, trans-
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Molecular Weight

194.23 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

10347-54-3, 98458-83-4
Record name 1,4-BIS(METHYLISOCYANATE)CYCLOHEXANE
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Record name 1,4-Bis(isocyanatomethyl)cyclohexane
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Record name Cyclohexane, 1,4-bis(isocyanatomethyl)-
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Record name Cyclohexane, 1,4-bis(isocyanatomethyl)-
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Record name 1,4-Bis(isocyanatomethyl)cyclohexane
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Record name Cyclohexane, 1,​4-​bis(isocyanatomethyl​)​-​, trans-
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Record name 1,4-bis(isocyanatomethyl)cyclohexane
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Record name trans-1,4-bis(isocyanatomethyl)cyclohexane
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Synthesis routes and methods I

Procedure details

As a raw material, 1,4-bis(aminomethyl)cyclohexane (manufactured by Mitsubishi Gas Chemical Company, Inc.) having a trans-isomer/cis-isomer ratio of 93/7 determined by 13C-NMR was used to perform cold/hot two-stage phosgenation method under normal pressure. Specifically, a stirring rod, a thermometer, a phosgene inlet tube, a dropping funnel, and a condenser tube were attached to a flask, and the flask was charged with 400 parts by mass of ortho dichlorobenzene. While the flask was cooled with cold water, the temperature in the flask was lowered to 10° C. or below, and 280 parts by mass of phosgene was introduced thereinto from the phosgene inlet tube. The dropping funnel was charged with a mixed solution of 100 parts by mass of 1,4-bis(aminomethyl)cyclohexane and 500 parts by mass of ortho dichlorobenzene, and the mixed solution was added into the flask over 30 minutes. During this time, the temperature in the flask was maintained at 30° C. or below. After completion of the addition, a white slurry-like liquid was formed in the flask. Again, the reaction temperature was increased to 150° C. with introducing phosgene, and the reaction was continued at 150° C. for 5 hours. The reaction solution in the flask became a pale-brown transparent liquid. After completion of the reaction, nitrogen gas was introduced at a temperature of 100 to 150° C. at a flow rate of 10 L/hour for degassing. The ortho dichlorobenzene solvent was distilled away under reduced pressure and a fraction having a boiling point of 138 to 140° C./0.7 KPa was further sampled by vacuum distillation. Thus, 123 parts by mass (90% yield) of 1,4-bis(isocyanatomethyl)cyclohexane was obtained in the form of a colorless and transparent liquid. The resulting 1,4-bis(isocyanatomethyl)cyclohexane had a purity, which was determined by gas chromatography, of 99.9%, a hue of 5 in APHA, and a trans-isomer/cis-isomer ratio, which was determined by 13C-NMR, of 93/7. Hereinafter, 1,4-bis(isocyanatomethyl)cyclohexane having a trans-isomer/cis-isomer ratio of 93/7 is referred to as “BIC93”.
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Synthesis routes and methods II

Procedure details

1,3-bis-(isocyanato-methyl)-cyclohexane (H6XDI) isophorone-di-isocyanate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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